molecular formula C13H11BrN2O2 B1446270 (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid CAS No. 1569320-29-1

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid

Cat. No. B1446270
M. Wt: 307.14 g/mol
InChI Key: DYRQOWMDJZAIEF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid” would depend on its specific structure. For example, “2-Amino-5-bromopyridine” is a solid with a melting point of 133-138 °C .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process was carried out in an ionic liquid under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. The yield and selectivity of the product, 6-aminonicotinic acid, were significant under optimized conditions, and the ionic liquid was successfully recycled. This research highlights the potential application of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid in green chemistry and sustainable practices (Feng et al., 2010).

Synthesis of Thio-1,3,4-Oxadiazol-2-yl Derivatives

Shafi et al. (2021) conducted research on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives using (S)-2-amino-2-phenylacetic acid. The synthesized compounds were analyzed using various spectroscopic methods, revealing their potential for industrial applications, particularly in photoelectronic devices due to their structural and optical properties (Shafi et al., 2021).

Synthesis and Characterization in Coordination Chemistry

Enamullah et al. (2006) explored the synthesis and characterization of chiral rhodium complexes using amino acids including (S)-2-amino-2-phenylacetic acid. The study provided insights into the spontaneous resolution of racemic mixtures into homochiral helix-enantiomers, showcasing the role of (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid in coordination chemistry and chiral resolution (Enamullah et al., 2006).

Safety And Hazards

The safety and hazards of a compound like “®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid” would depend on its specific structure. For example, “5-Bromopyridin-3-ylboronic acid” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-6-11(8-15-7-10)16-12(13(17)18)9-4-2-1-3-5-9/h1-8,12,16H,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQOWMDJZAIEF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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